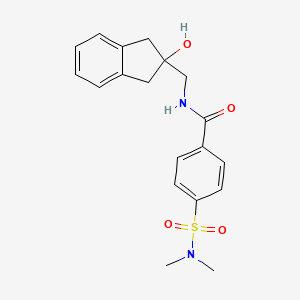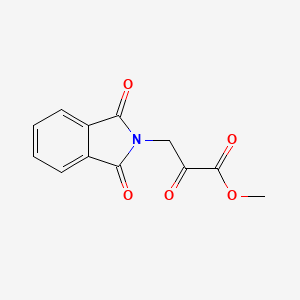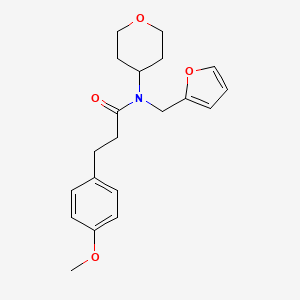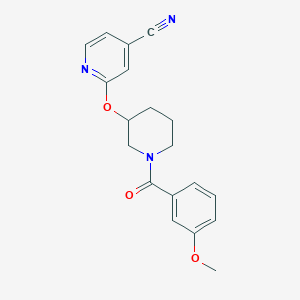
(6-Chloro-4-((3-(trifluoromethyl)phenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of this compound is C21H17ClF3N3O . It has an average mass of 451.892 Da and a monoisotopic mass of 451.073303 Da . Unfortunately, the specific 3D structure of this compound is not available in the sources I found.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the sources I found .Wissenschaftliche Forschungsanwendungen
Spectroscopic Properties and Theoretical Study
A study by I. A. Z. Al-Ansari (2016) investigates the electronic absorption, excitation, and fluorescence properties of two 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones, focusing on their behavior in solvents of various polarities. Quantum chemistry calculations reveal the existence of two rotamers, anti and syn, with the anti-structure stabilized through an intramolecular NH…O hydrogen bond, influencing the energy of molecular orbitals. This research highlights the impact of structural modifications on the spectroscopic properties of related compounds Effects of Structure and Environment on the Spectroscopic Properties of (3-Amino-Substituted-Thieno[2,3-b] Pyridine-2-yl)Pyridine/Quinolin-2-yl)(Phenyl)Methanones: Experimental and Theoretical Study.
Synthesis and Conformational Analysis
Research by A. I. Karkhut et al. (2014) focuses on the synthesis and structural analysis of a similar compound, showcasing its stable forms and structural attribution through NMR calculations. This work provides valuable insights into the conformational aspects of such compounds, contributing to the understanding of their chemical behavior and potential utility in further applications [Synthesis and Conformational Analysis of 3-(6-Chloropyridazin-3-yl)-3,4-Dihydropyridazino[4,5-b]Quinoxalin-2(1Н)-ylMethanone](https://consensus.app/papers/synthesis-conformational-analysis-karkhut/a3176c1595c85b23a1cc5ef593be5a5a/?utm_source=chatgpt).
Reactivity and Chemical Properties
A study by T. Eckert et al. (1982) explores the electrochemical and chemical properties of methoxatin and analogous quinoquinones, including pyrroloquinoline and phenanthroline quinones. The research establishes relationships between structure and reactivity, offering insights into the potentials and stabilization mechanisms of these compounds, which can inform the development of related chemical entities Some electrochemical and chemical properties of methoxatin and analogous quinoquinones.
Synthesis of Heterocyclic Compounds
Brian G. McDonald and G. Proctor (1975) detail the conversion of 2-chloroallylamines into various heterocyclic compounds, demonstrating methodologies that could potentially be applied to the synthesis of the compound . This research underscores the versatility of 2-chloroallylamines in generating a range of chemical structures, including indoles and quinolines, which may be relevant to the synthesis and exploration of "(6-Chloro-4-((3-(trifluoromethyl)phenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone" derivatives Conversion of 2-chloroallylamines into heterocyclic compounds. Part I. 2-Methylindoles,1,5,6,7-tetrahdyro-3-methylindol-4-ones, and related heterocycles.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[6-chloro-4-[3-(trifluoromethyl)anilino]quinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF3N3O/c22-14-6-7-18-16(11-14)19(17(12-26-18)20(29)28-8-1-2-9-28)27-15-5-3-4-13(10-15)21(23,24)25/h3-7,10-12H,1-2,8-9H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMSBKUGILDYCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=CC(=C4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Chloro-4-((3-(trifluoromethyl)phenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2762504.png)
![3-bromo-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2762506.png)
![2-Chloro-N-[(1,1-dioxo-1-benzothiophen-3-yl)methyl]acetamide](/img/structure/B2762510.png)


![Ethyl 4-[(4-fluorophenyl)(4-methylpiperazin-1-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2762515.png)

![N-[1-(4-Fluorophenyl)-3-morpholin-4-ylpropyl]prop-2-enamide](/img/structure/B2762517.png)

![8-(4-fluorophenyl)-N-(3-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2762520.png)
![4-[(2-Chlorophenoxy)methyl]benzohydrazide](/img/structure/B2762524.png)


